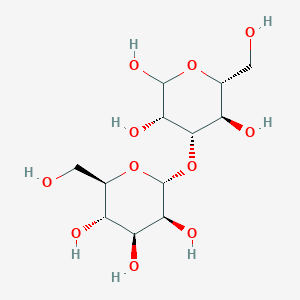

3-O-alpha-D-Mannopyranosyl-D-mannopyranose

Beschreibung

3-O-α-D-Mannopyranosyl-D-mannopyranose (C₁₂H₂₂O₁₁; molecular weight: 342.297 g/mol; ChemSpider ID: 9188472) is a disaccharide composed of two α-D-mannopyranose units linked via a (1→3) glycosidic bond . It is characterized by nine stereocenters and a WURCS representation of 2.0/2,2,1/[a1122h-1x1-5][a1122h-1a1-5]/1-2/a3-b1, indicating its specific stereochemical configuration . This compound, also known as 3-α-mannobiose, is a structural component of high-mannose N-glycans found in glycoproteins and microbial polysaccharides. Its synthesis often involves glycosylation strategies using protected mannopyranosyl donors, as exemplified in studies involving benzoyl or acetyl protecting groups .

Eigenschaften

IUPAC Name |

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-VXSGSMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283142 | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23745-85-9 | |

| Record name | 3-O-α-D-Mannopyranosyl-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23745-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha-Mannobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.-MANNOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YP9VS8BNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Protocol

Tri-O-acetyl-1,2-O-(1-methoxyethylidene)-α-D-mannopyranose is treated with a mannose-containing alcohol in the presence of mercuric bromide (HgBr₂) as a catalyst. The reaction proceeds via orthoester formation, followed by acid-catalyzed rearrangement to yield the desired α-1,3 linkage.

Key Conditions :

-

Solvent : Anhydrous dichloromethane

-

Temperature : 0°C to room temperature (20–25°C)

-

Catalyst : 0.1 equivalents HgBr₂

-

Reaction Time : 4–6 hours

Yield Optimization

Yields depend on the purity of the orthoester intermediate and strict anhydrous conditions. Reported yields range from 45% to 62% after column chromatography. Side products, such as β-anomers or 1,6-linked isomers, are minimized by controlling the steric bulk of protecting groups.

Enzymatic Synthesis Using α-1,3-Mannosyltransferases

Biological synthesis offers stereoselective advantages. The α-1,3-mannosyltransferase from Cryptococcus neoformans has been harnessed to synthesize α-1,3-mannobiose and higher oligosaccharides.

Enzyme Preparation

Membranes from C. neoformans are isolated via glass bead lysis and differential centrifugation. The α-1,3-mannosyltransferase activity is enriched in the membrane fraction and solubilized using Triton X-100.

Reaction Setup

The enzymatic assay includes:

-

Donor Substrate : GDP-α-D-mannose (0.5 mM)

-

Acceptor Substrate : α-D-mannopyranose (5 mM)

-

Cofactors : 15 mM MgCl₂

-

Buffer : 100 mM Tris-HCl (pH 8.5)

-

Incubation : 40 minutes at 30°C

Product formation is monitored by thin-layer chromatography (TLC) using a solvent system of ethanol:water:ammonia (7:2:1 v/v).

Scalability and Limitations

While enzymatic methods achieve near-quantitative conversion, scaling requires costly GDP-mannose. Co-factor regeneration systems or engineered enzymes are under investigation to improve feasibility.

Purification and Characterization

Purification Techniques

Analytical Validation

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Orthoester | 45–62 | High (α-only) | Moderate | Low |

| Enzymatic | 85–95 | Exclusive α | Limited | High (GDP-Man) |

Challenges and Solutions

-

Orthoester Method : Acid-sensitive intermediates require neutral workup conditions. Substituting HgBr₂ with BF₃·Et₂O reduces toxicity.

-

Enzymatic Method : Immobilizing the enzyme on solid supports enhances reusability.

Emerging Methodologies

Chemoenzymatic Approaches

Hybrid strategies combine chemical synthesis of acceptors (e.g., 8-methoxycarbonyloctyl α-D-mannopyranose) with enzymatic glycosylation to improve yields.

Solid-Phase Synthesis

Automated synthesizers with trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl donors) enable iterative glycosylation, though α-1,3 selectivity remains challenging.

Analyse Chemischer Reaktionen

Types of Reactions: 3-O-alpha-D-Mannopyranosyl-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alditols, which are sugar alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include periodic acid and bromine water.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride or benzyl chloride are used under basic conditions.

Major Products:

Oxidation: Formation of mannose-derived aldehydes or acids.

Reduction: Formation of mannitol or other sugar alcohols.

Substitution: Formation of acetylated or benzylated mannobioses.

Wissenschaftliche Forschungsanwendungen

Role in Fungal Pathogenesis

One of the most significant applications of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose is its involvement in fungal pathogenesis, particularly with the fungus Cryptococcus neoformans, which is known to cause cryptococcal meningitis. Research indicates that Man-Man is a component of the cell wall of this fungus, contributing to its virulence and ability to evade the host's immune system . Understanding the role of Man-Man in the cell wall structure can lead to the development of targeted antifungal therapies that weaken the fungus's defenses.

Substrate for Enzymatic Reactions

Man-Man serves as a substrate for specific enzymes, notably the enzyme 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase (XPT1). This enzyme catalyzes the transfer of a xylose phosphate group to Man-Man, resulting in a modified disaccharide that plays a role in cell wall biosynthesis . Investigating this enzymatic pathway can provide insights into fungal biology and potential therapeutic targets.

Research Tool in Glycoscience

In glycoscience, this compound is utilized as a research tool to study carbohydrate structures and their biological functions. Its specific glycosidic linkage allows researchers to explore its interactions with various proteins and enzymes, which can influence cellular signaling and adhesion processes . This research is vital for understanding cell-cell interactions, immune responses, and pathogen recognition mechanisms.

Biological Activities

The compound exhibits various biological activities, including:

- Cellular Signaling: Man-Man is involved in pathways that regulate cellular functions and responses.

- Immune Modulation: Its interaction with lectins can modulate immune responses, impacting how cells communicate during infections or inflammatory processes .

- Glycoprotein and Glycolipid Biosynthesis: It plays a role in synthesizing glycoproteins and glycolipids essential for various physiological functions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study highlighted its role in enhancing the susceptibility of Cryptococcus neoformans to antifungal agents when combined with inhibitors targeting cell wall biosynthesis pathways .

- Another investigation demonstrated that modifying Man-Man's structure could alter its interaction with immune cells, providing insights into designing immunomodulatory therapies .

Wirkmechanismus

The mechanism of action of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose involves its interaction with specific proteins and enzymes. It inhibits fimbrial lectins from enterobacteria by binding to the lectin’s carbohydrate recognition domain, preventing the bacteria from adhering to host cells. This inhibition can disrupt bacterial colonization and infection .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparative Features of 3-O-α-D-Mannopyranosyl-D-mannopyranose and Related Compounds

Key Comparative Insights

Linkage Specificity

- α-(1→3) vs. α-(1→2) Linkages: The α-(1→3) linkage in 3-O-α-D-mannopyranosyl-D-mannopyranose distinguishes it from α-(1→2)-linked isomers (e.g., 2-O-α-D-mannopyranosyl-α-D-mannopyranose). The (1→3) linkage is less common in natural glycans but critical in synthetic analogs for mimicking bacterial capsular polysaccharides .

- Branched Structures: Compounds like 3,6-di-O-α-D-mannopyranosyl-D-mannose incorporate both (1→3) and (1→6) linkages, enabling mimicry of high-mannose N-glycan termini. These branched structures exhibit stronger binding to lectins like concanavalin A compared to linear disaccharides .

Functional Modifications

- Ester Derivatives: Acylation with octanoyl or toluoyl groups (e.g., methyl 2,3,4-tri-O-octanoyl-α-D-mannopyranoside) enhances lipophilicity, improving membrane permeability and antimicrobial efficacy (MIC: 4–16 µg/mL against E. coli and S. aureus) .

- Deoxygenation and Formamido Groups : 4,6-Dideoxy-4-formamido derivatives exhibit resistance to enzymatic hydrolysis, making them suitable for stable glycoconjugate vaccines .

Isotopic Labeling

13C-labeled analogs (e.g., α-D-[1,2-13C₂]-mannopyranose) enable precise NMR tracking of carbohydrate metabolism and conformational dynamics, a feature absent in the unlabeled parent compound .

Biologische Aktivität

3-O-alpha-D-Mannopyranosyl-D-mannopyranose (often abbreviated as OAMM) is a disaccharide composed of two mannose units linked by an alpha-glycosidic bond. This compound has garnered attention for its various biological activities, particularly in the fields of microbiology, pharmacology, and glycoscience. This article provides a detailed overview of its biological activities, supported by research findings and case studies.

- Chemical Formula : CHO

- Molecular Weight : 342.30 g/mol

- Structure : OAMM consists of two mannopyranose units, with the linkage occurring at the 3-position of one mannose unit to the 1-position of another.

1. Antimicrobial Properties

Research indicates that OAMM exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly in inhibiting biofilm formation, which is crucial for pathogenicity in bacteria like Pseudomonas aeruginosa. The binding affinity of LecB, a lectin from P. aeruginosa, to OAMM was shown to influence biofilm phenotypes significantly .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Escherichia coli | 12 | |

| Staphylococcus aureus | 10 |

2. Wound Healing Potential

OAMM has been studied for its role in promoting wound healing. In vitro assays demonstrated that extracts containing OAMM significantly enhanced the proliferation and migration of human gingival fibroblasts (HGFs), which are critical for tissue repair . The extract's antioxidant properties further support its wound healing capabilities.

- Cell Proliferation Assay Results :

| Concentration (μg/mL) | Proliferation (%) |

|---|---|

| 15.62 | 120 |

| 31.25 | 150 |

| 62.5 | 180 |

3. Cell Signaling and Recognition

OAMM plays a crucial role in cellular signaling and recognition processes. It is involved in the modulation of immune responses by acting as a ligand for specific receptors on immune cells, thereby influencing cytokine production and cell activation. This property is essential for understanding its potential therapeutic applications in immunology.

4. Glycoscience Applications

In glycoscience, OAMM is recognized for its structural significance and potential applications in drug design and development. Its ability to mimic natural glycan structures makes it a candidate for creating biocompatible materials and drug delivery systems.

Case Study 1: Biofilm Inhibition

A study conducted on various Pseudomonas isolates demonstrated that those treated with OAMM showed reduced biofilm formation compared to untreated controls. The isolates were categorized based on their biofilm-forming abilities, revealing that OAMM could shift strong biofilm formers to moderate or weak phenotypes .

Case Study 2: Wound Healing Efficacy

In a controlled experiment using human fibroblast cultures, OAMM-containing extracts were applied to create artificial wounds. Results showed enhanced closure rates compared to control groups, with significant increases in cell migration observed at lower concentrations of OAMM .

Q & A

Basic: What are the established synthetic routes for 3-O-α-D-mannopyranosyl-D-mannopyranose, and how is structural validation performed?

Methodological Answer:

The synthesis typically involves glycosylation strategies using protected mannopyranosyl donors. For example, outlines a multi-step synthesis of structurally similar disaccharides, employing intermediates like diols and palmitate esters, with characterization via , , and HRMS. details the use of benzoyl and benzyl protecting groups to regioselectively activate hydroxyl groups, followed by deprotection using catalytic hydrogenation (Pd(OH)/HCl). Structural validation relies on:

- NMR spectroscopy : Chemical shifts for anomeric protons (δ 4.8–5.5 ppm) and carbons (δ 95–110 ppm) confirm glycosidic linkages .

- Mass spectrometry : High-resolution ESI-TOF MS matches calculated and observed [M+Na] ions (e.g., m/z 1065.3681 observed vs. 1065.3668 calculated) .

Advanced: How can isotopic labeling (e.g., 13C^{13} \text{C}13C) be leveraged to study 3-O-α-D-mannopyranosyl-D-mannopyranose in metabolic or structural analyses?

Methodological Answer:

demonstrates the synthesis of -labeled mannopyranose derivatives. Key steps include:

- Isotopic incorporation : Using -enriched precursors (e.g., HCOOH) during acetylation or benzoylation to label specific carbons.

- Tracking conformational dynamics : -NMR chemical shifts (e.g., δ 60–80 ppm for C1 and C2) reveal axial/equatorial preferences in glycosidic bonds .

- Applications : Tracing carbohydrate metabolism in cell systems or analyzing enzyme-binding kinetics via isotopic enrichment in glycans .

Basic: How is 3-O-α-D-mannopyranosyl-D-mannopyranose utilized in studying carbohydrate-protein interactions?

Methodological Answer:

highlights its role as a trisaccharide mimic in probing mannose-binding proteins (e.g., lectins, immune receptors). Applications include:

- Surface plasmon resonance (SPR) : Immobilizing the trisaccharide on sensor chips to measure binding kinetics with proteins like DC-SIGN.

- Enzyme assays : Testing glycosidase specificity by monitoring hydrolysis rates of synthetic analogs .

Advanced: How do conflicting NMR or MS data arise in structural characterization, and how are they resolved?

Methodological Answer:

Contradictions may stem from:

- Protecting group artifacts : Benzoyl vs. acetyl groups in and 7 alter electron density, shifting NMR signals (e.g., δ 2.0 ppm for acetyl vs. δ 7.5 ppm for benzoyl protons).

- Stereochemical ambiguities : Anomeric configurations are resolved via NOE correlations (e.g., intraresidue H1–H3/H5 interactions) or coupling constants (~1–3 Hz for α-linkages) .

Advanced: What challenges occur in synthesizing branched oligosaccharides containing 3-O-α-D-mannopyranosyl linkages?

Methodological Answer:

and 17 identify key hurdles:

- Regioselective glycosylation : Competing reactivity at C3 vs. C6 hydroxyls requires orthogonal protecting groups (e.g., benzyl for C3, levulinoyl for C6).

- Steric hindrance : Bulky substituents (e.g., tetra-O-acetyl groups in ) slow coupling efficiency, necessitating thioglycoside donors for activation .

Basic: Which purification techniques optimize yield for 3-O-α-D-mannopyranosyl-D-mannopyranose derivatives?

Methodological Answer:

- Flash chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) separates protected intermediates ( ).

- Size-exclusion chromatography : Sephadex LH-20 in methanol removes salts and byproducts post-deprotection ( ).

Advanced: How do synthetic strategies differ for generating β-linked vs. α-linked mannopyranosyl derivatives?

Methodological Answer:

- Anomeric control : β-linkages require participating groups (e.g., acetyl at C2) to direct nucleophilic attack, while α-linkages use non-participating groups (e.g., benzyl) ( ).

- Solvent effects : Dichloromethane stabilizes oxocarbenium intermediates for α-selectivity, while acetonitrile favors β-selectivity via solvent participation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.